molecular formula C8H9BrO2 B13587108 3-Hydroxy-4-methoxybenzyl bromide CAS No. 111394-51-5

3-Hydroxy-4-methoxybenzyl bromide

Cat. No.: B13587108
CAS No.: 111394-51-5
M. Wt: 217.06 g/mol
InChI Key: HJDXWELICJVYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(BROMOMETHYL)-2-METHOXYPHENOL: is an organic compound with the molecular formula C8H9BrO2 It is a derivative of phenol, where the hydroxyl group is substituted at the second position with a methoxy group and the fifth position with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(BROMOMETHYL)-2-METHOXYPHENOL typically involves the bromination of 2-methoxyphenol (guaiacol) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs selectively at the benzylic position due to the activating effect of the methoxy group.

Industrial Production Methods: Industrial production methods for 5-(BROMOMETHYL)-2-METHOXYPHENOL are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and isolation to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-(BROMOMETHYL)-2-METHOXYPHENOL can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemistry: 5-(BROMOMETHYL)-2-METHOXYPHENOL is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block for the synthesis of various heterocyclic compounds and natural product analogs.

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also employed in the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, 5-(BROMOMETHYL)-2-METHOXYPHENOL is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(BROMOMETHYL)-2-METHOXYPHENOL involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

    5-(CHLOROMETHYL)-2-METHOXYPHENOL: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    5-(HYDROXYMETHYL)-2-METHOXYPHENOL: Contains a hydroxymethyl group instead of a bromomethyl group.

    2-METHOXY-5-METHYLPHENOL: Lacks the bromomethyl group, having a methyl group instead.

Uniqueness: 5-(BROMOMETHYL)-2-METHOXYPHENOL is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the combination of the methoxy and bromomethyl groups provides a unique balance of electronic and steric effects, influencing its chemical behavior and applications.

Properties

CAS No.

111394-51-5

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

5-(bromomethyl)-2-methoxyphenol

InChI

InChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5H2,1H3

InChI Key

HJDXWELICJVYDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CBr)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.